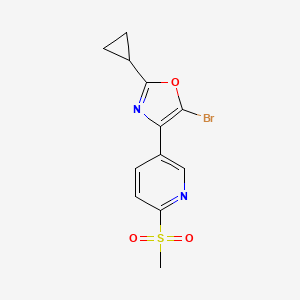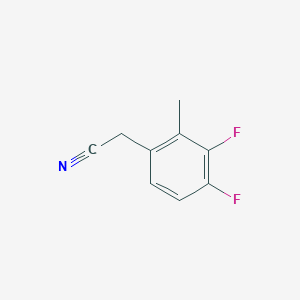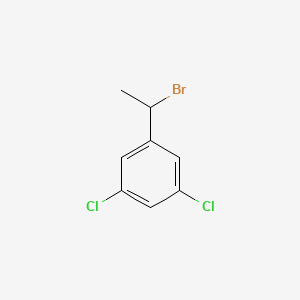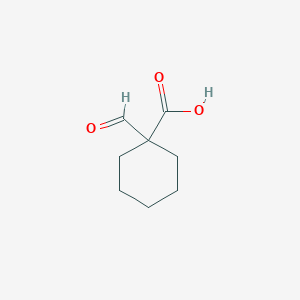
5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo group: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions.
Incorporation of the pyridinyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl moieties.
Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.
Substitution: Halogen substitution reactions can occur at the bromo position, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-cyclopropyl-1,3-oxazole: Lacks the pyridinyl and sulfonyl groups.
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the bromo group.
5-Bromo-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the cyclopropyl group.
Uniqueness
The presence of the bromo, cyclopropyl, and methylsulfonylpyridinyl groups in 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H11BrN2O3S |
|---|---|
Molekulargewicht |
343.20 g/mol |
IUPAC-Name |
5-bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C12H11BrN2O3S/c1-19(16,17)9-5-4-8(6-14-9)10-11(13)18-12(15-10)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
FJYRBZVEUVURPE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C2=C(OC(=N2)C3CC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)

![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)


![N'-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide](/img/structure/B13892026.png)


![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
